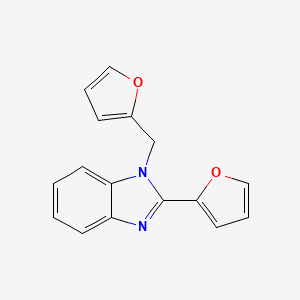

2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole

Description

Properties

IUPAC Name |

2-(furan-2-yl)-1-(furan-2-ylmethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c1-2-7-14-13(6-1)17-16(15-8-4-10-20-15)18(14)11-12-5-3-9-19-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKODUSYDNJJKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=CO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349513 | |

| Record name | 2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79324-83-7 | |

| Record name | 2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Furan derivatives have been noted for their significant position in medicinal chemistry. They are often included in the search for new drugs due to their remarkable therapeutic efficacy.

Mode of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas.

Pharmacokinetics

The compound’s molecular weight is 264.27900, which could influence its bioavailability and pharmacokinetic properties.

Biological Activity

2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole is a compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and applications in various fields, supported by recent research findings and case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H10N2O2

- Molecular Weight : 230.24 g/mol

- CAS Number : 79324-83-7

The biological activity of this compound is primarily attributed to its interaction with various biological molecules. It may act as an antioxidant, influencing oxidative stress markers in biological systems. For instance, a study indicated that this compound could alter levels of vitamins A, E, and C, as well as glutathione peroxidase activity in rats, suggesting a role in modulating oxidative stress responses .

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In experiments involving rat models, the compound was shown to decrease levels of essential antioxidants while increasing malondialdehyde (MDA), a marker of oxidative stress. This indicates its potential to influence redox balance in biological systems .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have reported that derivatives of benzoimidazole compounds exhibit notable antifungal and antibacterial activities. Such properties make it a candidate for developing new antimicrobial agents.

Metal Ion Extraction

Recent applications involve using this compound in environmental chemistry. It has been utilized for the extraction and quantification of heavy metal ions from water samples when loaded onto activated carbon modified with silver nanoparticles. This application highlights its utility in environmental monitoring and remediation efforts .

Case Study 1: Antioxidant Effects in Rats

A study involving subcutaneous injections of 2-furan-2-yl-1H-benzimidazole in rats showed a significant decrease in serum levels of vitamins A, E, and C after repeated doses. The increase in MDA levels indicated enhanced lipid peroxidation, suggesting that the compound could induce oxidative stress under certain conditions .

Case Study 2: Heavy Metal Ion Extraction

In another study focusing on environmental applications, the compound was successfully used to extract heavy metals from contaminated water samples. The method involved using activated carbon modified with silver nanoparticles, demonstrating the compound's effectiveness in environmental remediation processes .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The presence of benzimidazole and furan rings in 2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole indicates its potential as a scaffold for drug discovery. Benzimidazoles are known for their diverse biological activities, including:

- Antiparasitic : Compounds with benzimidazole structures have shown effectiveness against various parasitic infections.

- Antifungal : The compound may exhibit antifungal properties due to the furan and benzimidazole moieties, which are often involved in biological activity.

- Antineoplastic : Research suggests that this compound could be explored for its potential in cancer treatment due to the known efficacy of similar compounds in targeting cancer cells .

Environmental Applications

Recent studies have highlighted the utility of this compound in environmental science, particularly in the removal of heavy metals from aqueous solutions. For instance:

- Lead Ion Extraction : The compound has been loaded onto activated carbon to enhance solid-phase extraction processes for removing Pb(II) ions from water sources. This application demonstrates its effectiveness as an extractant and highlights its potential role in environmental remediation efforts .

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for:

- Formation of New Compounds : The electrophilic nature of the furan rings combined with the nucleophilic sites in the benzimidazole structure facilitates various chemical reactions, such as substitution and addition reactions.

Material Science

The compound's unique properties also make it valuable in material science:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.